
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: is an organic compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, along with an amine group (-NH₂) attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Amination: The alcohol is then converted to an amine through a series of reactions, such as tosylation followed by nucleophilic substitution with ammonia or an amine source.
Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the precursor.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer without the need for resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Receptor Binding Studies: Studied for its interaction with various biological receptors.
Medicine
Pharmaceutical Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Applications:
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
4-methoxy-3-methylphenethylamine: Lacks the chiral center and has different biological activity.
4-methoxyamphetamine: Similar structure but with different functional groups and activity.
Uniqueness
Chirality: The (1R)-enantiomer provides unique interactions with chiral biological targets.
Functional Groups: The presence of both methoxy and methyl groups on the phenyl ring contributes to its distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(4-methoxy-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
GJGLAYDRPDYUPA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


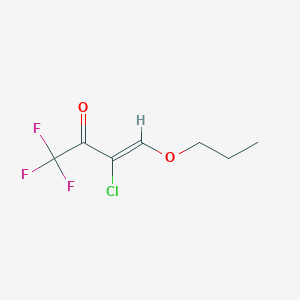
![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)

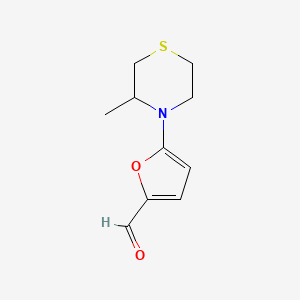
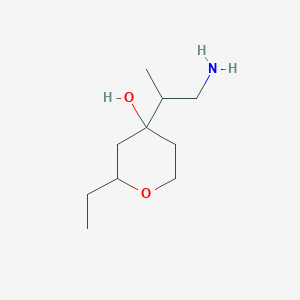
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
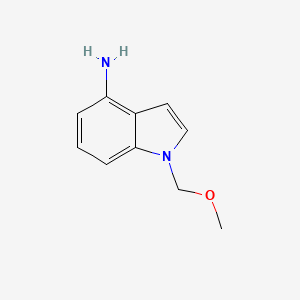
![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
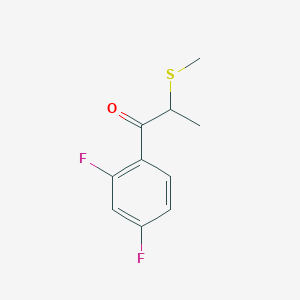
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)


